molecular formula C11H11NO5 B2633554 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980053-58-4

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2633554
CAS No.: 1980053-58-4
M. Wt: 237.211
InChI Key: NVWFPOODDALDCK-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 83249-10-9) is a bicyclic carboxylic acid derivative featuring a rigid [1.1.1]propellane (BCP) scaffold. This compound has garnered significant attention in medicinal chemistry as a bioisostere for alkynes, para-substituted benzene rings, and other aromatic systems due to its unique three-dimensional structure and metabolic stability . It is synthesized via scalable methods, such as the reaction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with thionyl chloride in methanol, followed by purification . The compound is commercially available (e.g., CymitQuimica, 25g for €187) and serves as a key intermediate in photoredox C–N coupling reactions for drug discovery .

Properties

IUPAC Name

3-(4-methoxycarbonyl-1,3-oxazol-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-7(13)6-2-17-8(12-6)10-3-11(4-10,5-10)9(14)15/h2H,3-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFPOODDALDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the cyclopropanation of suitable precursors to form the bicyclo[1.1.1]pentane structure. Common reagents include diazo compounds and transition metal catalysts.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through cyclization reactions involving amino alcohols and carboxylic acids under dehydrating conditions.

    Methoxycarbonylation: The methoxycarbonyl group is typically introduced via esterification reactions using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can target the methoxycarbonyl group, converting it into a primary alcohol or aldehyde.

    Substitution: The bicyclo[1.1.1]pentane core can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Primary alcohols or aldehydes.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Medicinal Chemistry

The bicyclo[1.1.1]pentane framework has emerged as a promising scaffold for drug design due to its ability to mimic the para-substituted phenyl ring commonly found in biologically active compounds. The incorporation of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid into drug candidates has been explored for its potential to enhance pharmacological properties.

Case Studies

  • Drug Discovery Initiatives
    • A study highlighted the synthesis of over 300 functionalized bicyclo[1.1.1]pentanes, including the compound , which have been utilized by major pharmaceutical companies such as Gilead Sciences and Merck for drug development purposes .
  • Bioisosteric Replacement
    • The compound has been validated as a bioisostere for the phenyl ring, leading to the development of novel analogs of existing drugs like benzocaine . This validation indicates its potential in modifying existing drug structures to improve efficacy and reduce side effects.

Applications in Supramolecular Chemistry

The unique structural characteristics of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid allow for innovative applications in supramolecular chemistry, where it can serve as a building block for creating complex molecular architectures.

Data Table: Potential Applications

Application AreaDescription
Medicinal ChemistryUsed as a scaffold for drug design and development; bioisosteric replacements
Supramolecular ChemistryBuilding block for complex molecular architectures
Drug DiscoveryIncorporated into drug candidates by pharmaceutical companies

Synthesis Strategies

Recent advancements in synthetic methodologies have enabled the efficient production of this compound, facilitating its incorporation into various research projects and clinical candidates. The synthesis typically involves multi-step reactions that allow for the functionalization of the bicyclo[1.1.1]pentane core .

Mechanism of Action

The mechanism of action of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances binding affinity and selectivity.

Comparison with Similar Compounds

The following sections compare the target compound with structurally and functionally related bicyclic acids, focusing on synthesis, properties, and applications.

Structural Analogs with Varied Substituents
Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications References
Target Compound Methoxycarbonyl C₈H₁₀O₄ 83249-10-9 Bioisostere for aromatic rings; used in flow chemistry for C–N coupling (80% yield)
3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid Difluoromethyl C₇H₈F₂O₂ Not provided Enhanced metabolic stability; provided by Pfizer for drug optimization
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid Pyrazinyl C₁₀H₁₀N₂O₂ Not provided Metal-free synthesis via homolytic aromatic alkylation; potential kinase inhibitor
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid Benzyloxymethyl C₁₄H₁₆O₃ 2168454-56-4 Increased lipophilicity (LogD: ~2.5); used in solubility studies

Key Observations :

  • Difluoromethyl analog exhibits improved metabolic stability, likely due to reduced oxidative metabolism .
  • Benzyloxymethyl derivative shows higher lipophilicity, impacting membrane permeability and solubility .
Bicyclo Ring Variations
Compound Name Bicyclo System Molecular Formula CAS Number Key Properties/Applications References
Target Compound [1.1.1]pentane C₈H₁₀O₄ 83249-10-9 High rigidity; mimics para-substituted benzene in drug candidates
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid [2.2.2]octane C₁₀H₁₄O₄ 711-01-3 Larger ring reduces strain; lower solubility in aqueous media

Key Observations :

  • Bicyclo[2.2.2]octane derivatives exhibit reversed solubility trends compared to [1.1.1]pentane analogs due to decreased ring strain and increased hydrophobicity .
Pharmacological Relevance
  • The target compound is pivotal in synthesizing BCP-containing drug candidates, such as imatinib analogs and glutamate receptor ligands .
  • 3-(Aminomethyl)-BCP-carboxylic acid hydrochloride (CAS: 2173991-78-9) is explored for its unique amine functionality, enabling peptide-like modifications .

Key Observations :

  • The target compound’s synthesis is highly scalable , enabling kilogram-scale production .
  • Pyrazinyl and thianyl analogs require specialized protocols, limiting their broad application .

Biological Activity

3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 1980053-58-4) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in drug design. This article synthesizes current research findings regarding its biological activity, including synthesis methods, therapeutic implications, and case studies.

  • Molecular Formula: C₁₁H₁₁NO₅
  • Molecular Weight: 237.21 g/mol
  • CAS Number: 1980053-58-4

Synthesis and Structure

The synthesis of this compound typically involves asymmetric synthesis techniques that incorporate bicyclo[1.1.1]pentane (BCP) moieties into bioactive molecules. A notable study highlighted the use of Suzuki coupling and radical bicyclopentylation to create derivatives with enhanced metabolic stability and biological efficacy .

Anti-inflammatory Properties

Research indicates that compounds containing bicyclo[1.1.1]pentane structures exhibit significant anti-inflammatory activity. For instance, a derivative of this compound was found to attenuate lipopolysaccharide (LPS)-induced NFκB activity in human monocyte cell lines by approximately 50%, thereby reducing the release of pro-inflammatory cytokines such as TNFα and MCP1 .

Table 1: Summary of Biological Activity Findings

CompoundActivity TypeMechanism of ActionReference
BCP-sLXmAnti-inflammatoryInhibition of NFκB pathway
BCP DerivativeCytokine modulationDownregulation of TNFα, MCP1
BCP MimeticsLipoxin analogsMimicking natural lipoxins for inflammation resolution

Case Study 1: In Vitro Evaluation

In a study evaluating the anti-inflammatory effects of various BCP-containing lipoxin A4 mimetics, one specific compound demonstrated an IC50 in the picomolar range against inflammatory stimuli. This compound significantly reduced pro-inflammatory cytokine levels in cultured monocytes, indicating its potential for therapeutic applications in inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on several BCP derivatives to assess their pharmacological profiles. Modifications at specific positions on the BCP framework were shown to enhance anti-inflammatory potency while improving metabolic stability compared to traditional fatty acid derivatives. This suggests that BCPs can serve as effective replacements for more labile structures in drug design .

Q & A

Q. What are the key structural and spectroscopic characteristics of 3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid, and how can they be experimentally validated?

  • Methodological Answer : The compound’s bicyclo[1.1.1]pentane core introduces significant strain, which can be analyzed via X-ray crystallography or computational modeling (e.g., DFT). The oxazole ring and methoxycarbonyl group contribute to its spectroscopic profile:
  • NMR : Peaks for the bicyclo[1.1.1]pentane protons (δ ~3.0–3.5 ppm) and oxazole protons (δ ~8.0–8.5 ppm).
  • IR : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹), ester carbonyl (1700–1750 cm⁻¹), and oxazole C=N (1600–1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 170.164 (C₈H₁₀O₄) .

Q. What synthetic routes are commonly used to prepare this compound, and what precautions are required during synthesis?

  • Methodological Answer : A documented synthesis involves photochemical cycloaddition or radical-mediated functionalization of strained bicyclo[1.1.1]pentane precursors. For example:
  • Step 1 : Radical addition to [1.1.1]propellane under UV light to form the bicyclo core.
  • Step 2 : Oxazole ring construction via condensation of carboxylic acid derivatives with nitriles.
    Precautions : Use of diphenyl phosphoryl azide (toxic) requires strict adherence to fume hood protocols and waste management .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to monitor impurities.
  • Melting Point : Compare observed values (e.g., ~147–151°C for related oxazole-carboxylic acids) with literature .
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (C₈H₁₀O₄: C 56.47%, H 5.92%, O 37.61%) .

Advanced Research Questions

Q. What strategies can mitigate challenges in functionalizing the bicyclo[1.1.1]pentane scaffold while preserving the oxazole-carboxylic acid moiety?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the carboxylic acid during reactions targeting the oxazole ring.
  • Radical Stability : Optimize reaction conditions (e.g., low temperatures, radical initiators like AIBN) to minimize strain-induced decomposition .
  • Case Study : Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS 676371-64-5) demonstrates successful functionalization via carbamate intermediates .

Q. How do steric and electronic effects of the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Hindrance : The bridgehead substituents limit accessibility for nucleophilic attack, favoring small reactants (e.g., azides or organometallic reagents).
  • Electronic Effects : The strained bicyclo system enhances electrophilicity at the bridgehead carbon, enabling Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis.
  • Data Contradiction : Some studies report lower yields compared to unstrained analogs due to competing decomposition pathways .

Q. What computational methods are effective for modeling the compound’s conformational dynamics and strain energy?

  • Methodological Answer :
  • DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate strain energy (~30–40 kcal/mol for bicyclo[1.1.1]pentane derivatives).
  • MD Simulations : Analyze solvent effects on conformational stability using OPLS-AA force fields in explicit solvent models.
  • Validation : Compare computational IR/NMR spectra with experimental data to refine parameters .

Q. How can discrepancies in reported physical properties (e.g., solubility, melting point) be resolved?

  • Methodological Answer :
  • Reproducibility : Standardize crystallization solvents (e.g., tert-butanol) and drying conditions.
  • Contradiction Analysis : For example, melting points vary between 147–151°C (oxazole analogs) and 182–183°C (phenyl-oxazole derivatives); differences arise from crystallinity and substituent effects .

Experimental Design and Data Interpretation

Q. What are the best practices for designing SAR studies involving derivatives of this compound?

  • Methodological Answer :
  • Variable Substituents : Modify the oxazole’s 4-position (methoxycarbonyl) and bridgehead carboxylic acid to assess bioactivity.
  • Control Experiments : Include unstrained analogs (e.g., cyclohexane derivatives) to isolate strain-induced effects.
  • Case Study : 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 303752-38-7) shows enhanced metabolic stability in pharmacokinetic assays .

Q. How does the compound’s stability under acidic/basic conditions impact formulation for biological assays?

  • Methodological Answer :
  • Stability Testing : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24h) with LC-MS monitoring.
  • Formulation : Use buffered solutions (pH 6–7) to prevent hydrolysis of the oxazole ring or ester group .

Safety and Handling

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for synthesis steps involving azides or phosphoryl reagents.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

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